Cas no 1034026-17-9 (5-(Benzyloxy)-2-methylbenzoic acid)

5-(ベンジルオキシ)-2-メチル安息香酸は、有機合成化学において有用な中間体です。ベンゼン環にベンジルオキシ基とメチル基が置換した構造を持ち、医薬品や機能性材料の合成原料として活用されます。特に、ベンジルオキシ基の保護基としての特性や、カルボキシル基の反応性を活かした誘導体化が可能です。高い純度と安定性を備えており、精密合成における再現性の高い反応を実現します。また、結晶性が良好なため取り扱いが容易で、保管安定性にも優れています。

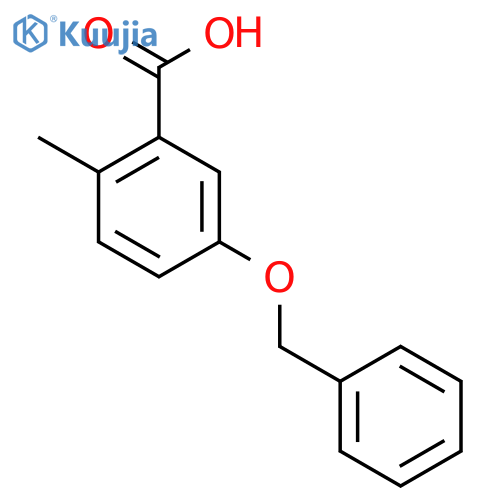

1034026-17-9 structure

商品名:5-(Benzyloxy)-2-methylbenzoic acid

CAS番号:1034026-17-9

MF:C15H14O3

メガワット:242.269864559174

MDL:MFCD19252312

CID:2190599

5-(Benzyloxy)-2-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 5-(Benzyloxy)-2-methylbenzoic acid

- YHBDGPJMDIUEEG-UHFFFAOYSA-N

-

- MDL: MFCD19252312

- インチ: 1S/C15H14O3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)

- InChIKey: YHBDGPJMDIUEEG-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C1C=CC(C)=C(C(=O)O)C=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 271

- トポロジー分子極性表面積: 46.5

5-(Benzyloxy)-2-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB518130-1 g |

5-(Benzyloxy)-2-methylbenzoic acid |

1034026-17-9 | 1g |

€719.40 | 2023-04-17 | ||

| abcr | AB518130-1g |

5-(Benzyloxy)-2-methylbenzoic acid; . |

1034026-17-9 | 1g |

€658.60 | 2025-03-19 | ||

| abcr | AB518130-500mg |

5-(Benzyloxy)-2-methylbenzoic acid; . |

1034026-17-9 | 500mg |

€486.50 | 2025-03-19 | ||

| Aaron | AR021QVQ-500mg |

5-(benzyloxy)-2-methylbenzoic acid |

1034026-17-9 | 95% | 500mg |

$543.00 | 2025-02-12 | |

| abcr | AB518130-250mg |

5-(Benzyloxy)-2-methylbenzoic acid; . |

1034026-17-9 | 250mg |

€355.30 | 2025-03-19 | ||

| Aaron | AR021QVQ-250mg |

5-(Benzyloxy)-2-methylbenzoic acid |

1034026-17-9 | 250mg |

$505.00 | 2023-12-16 | ||

| abcr | AB518130-500 mg |

5-(Benzyloxy)-2-methylbenzoic acid |

1034026-17-9 | 500MG |

€528.60 | 2023-04-17 |

5-(Benzyloxy)-2-methylbenzoic acid 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1034026-17-9 (5-(Benzyloxy)-2-methylbenzoic acid) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1034026-17-9)5-(Benzyloxy)-2-methylbenzoic acid

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):236.0/323.0/440.0